

Absorption, distribution, metabolism, and excretion (ADME) of Cartap hydrochloride in rats

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The Pharmacokinetic Profile of Cartap Hydrochloride in Rats: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cartap hydrochloride, a nereistoxin analogue insecticide, has been widely utilized in agriculture. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for assessing its toxicological profile and ensuring environmental and human safety. This technical guide provides a comprehensive overview of the ADME of Cartap hydrochloride in rats, summarizing key quantitative data, detailing experimental methodologies, and visualizing metabolic and experimental pathways.

Absorption

Cartap hydrochloride is rapidly and extensively absorbed from the gastrointestinal tract following oral administration in rats. Studies utilizing radiolabeled **Cartap hydrochloride** (35S-Cartap HCl) have demonstrated its efficient uptake into the systemic circulation.

Distribution



Following absorption, **Cartap hydrochloride** and its metabolites are distributed throughout the body. While detailed quantitative data on tissue distribution at multiple time points after a single oral dose is not readily available in the public literature, residue studies after dietary administration provide insights into its distribution. There is no evidence to suggest significant storage or accumulation of Cartap or its metabolites in tissues with prolonged exposure.[1]

Table 1: Tissue Residues of Cartap-Derived Compounds in Rats After Dietary Administration

Tissue	Maximum Estimated Residue (μg/kg as Cartap)
Muscle	18
Liver	14
Kidney	19 - 33

Data from studies involving dietary administration of Cartap hydrochloride.[1]

Metabolism

Cartap hydrochloride undergoes extensive metabolism in rats, to the extent that the unchanged parent compound is not detected in the urine.[1] The primary metabolic pathways are hydrolysis and oxidation.[1] A key metabolic step is the conversion of Cartap to nereistoxin, which is also pharmacologically active.[1] Further metabolism of nereistoxin proceeds through oxidation of the sulfur atom to sulfoxide and sulfone, and ultimately to sulfate. N-demethylation of the dimethylamino group also occurs. Chromatographic studies have identified approximately nine main metabolites in the urine of rats administered Cartap hydrochloride orally.

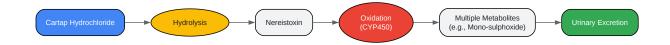
Table 2: Major Urinary Metabolites of Cartap Hydrochloride in Rats

Metabolite	Percentage of Urinary Metabolites
Mono-sulphoxide of 1,3-di(methylthio)-2-dimethylaminopropane	18%



This table highlights a significant identified metabolite. A complete profile of all nine metabolites with their respective percentages is not fully detailed in the available literature.

The metabolism of **Cartap hydrochloride** is thought to be mediated, at least in part, by cytochrome P450 (CYP) enzymes, which are crucial for the oxidation of a wide range of xenobiotics.



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Caption: Metabolic Pathway of Cartap Hydrochloride in Rats.

Excretion

The primary route of excretion for **Cartap hydrochloride** and its metabolites in rats is through the urine. Following oral administration of ³⁵S-labeled **Cartap hydrochloride**, a significant portion of the radioactivity is rapidly eliminated.

Table 3: Excretion of Cartap Hydrochloride Equivalents in Rats After a Single Oral Dose

Time Post-Dose	Route of Excretion	Percentage of Administered Dose
24 hours	Urine	94%
48 hours	Urine	~85%

Data is based on studies using ³⁵S-Cartap HCl.

The excreted material consists entirely of metabolites, with no unchanged **Cartap hydrochloride** being detected in the urine. The urinary metabolites are a mix of nonpolar (lipophilic) and polar components.



Table 4: Composition of Radioactive Material in Rat Urine After Oral Administration of ³⁵S-Cartap Hydrochloride

Component	Percentage of Recovered Radioactivity
Nonpolar (Lipophilic) Components	75%
Polar Components	23%
Sulfates	1%

Experimental Protocols

The following section outlines a typical experimental design for an ADME study of a pesticide like **Cartap hydrochloride** in rats, based on established guidelines.

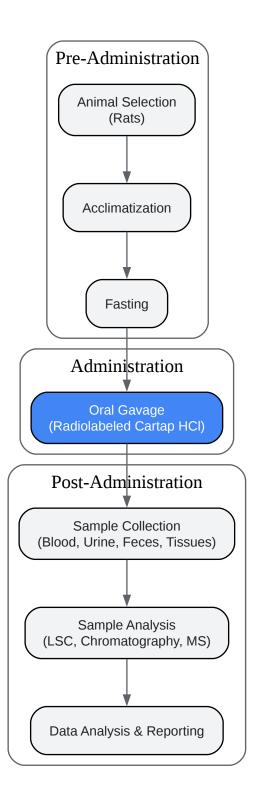
Animal Model

- Species: Rat (e.g., Wistar or Sprague-Dawley strain)
- Sex: Both male and female animals are typically used.
- Health Status: Healthy, young adult rats are selected and acclimatized to laboratory conditions before the study.

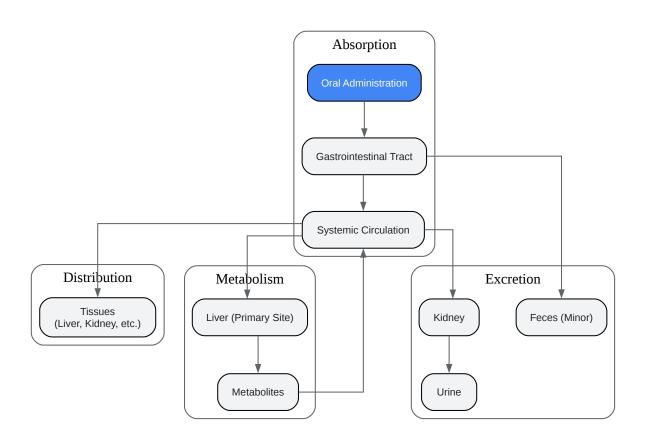
Test Substance Administration

- Test Article: Radiolabeled Cartap hydrochloride (e.g., ³⁵S or ¹⁴C labeled) is used for quantitative analysis.
- Route of Administration: Oral gavage is a common route to mimic ingestion.
- Dose Levels: At least two dose levels are typically investigated: a low dose and a high dose that may elicit signs of toxicity.
- Vehicle: The test substance is dissolved or suspended in a suitable vehicle, such as water or corn oil.









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References

- 1. 430. Cartap (Pesticide residues in food: 1978 evaluations) [inchem.org]
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